![molecular formula C14H17N3O3S B2428025 1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine CAS No. 761422-06-4](/img/structure/B2428025.png)
1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine” is a heterocyclic compound that includes a 1,3,4-oxadiazole ring . This type of compound is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-oxadiazole ring, which is a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The aromaticity of the ring is reduced to such an extent that it shows conjugated diene character .Scientific Research Applications
Antimicrobial and Antituberculosis Applications
Synthesis and Antimicrobial Activity : Research has explored the synthesis of new 2,5-disubstituted 1,3,4-oxadiazole derivatives, which have shown moderate to high antimicrobial activity. These studies are crucial for developing new antimicrobial agents in the face of rising antibiotic resistance. A study by El‐Sayed et al. (2011) highlights the synthesis of C-furyl glycosides bearing substituted 1,3,4-oxadiazoles, revealing their potential antimicrobial efficacy (El‐Sayed et al., 2011).
Antituberculosis Agents : Compounds related to 1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine have been synthesized and tested for their efficacy against Mycobacterium tuberculosis, suggesting a potential application in treating tuberculosis. Mir et al. (1991) synthesized derivatives, including alpha-[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio]acethydrazide, which were tested against M. tuberculosis (Mir et al., 1991).
properties
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-10-4-6-17(7-5-10)12(18)9-21-14-16-15-13(20-14)11-3-2-8-19-11/h2-3,8,10H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAZRHNPRLOQGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H,5H,6H-pyrrolo[3,4-c][1,2]oxazole methanesulfonic acid](/img/structure/B2427942.png)
![(E)-ethyl 2-((4-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2427943.png)
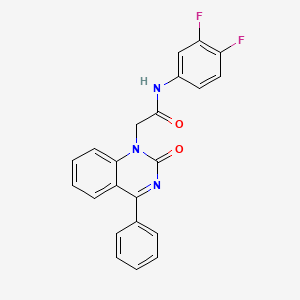
![Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/no-structure.png)
![N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2427947.png)
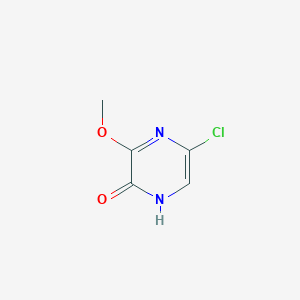
![[2-(2-benzoylhydrazinyl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2427949.png)
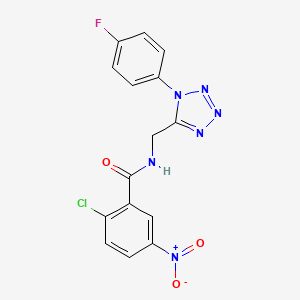
![N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2427955.png)
![3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2427959.png)
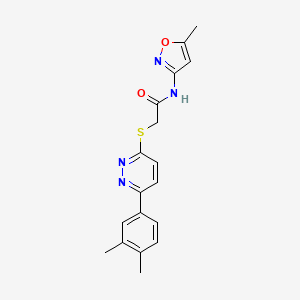
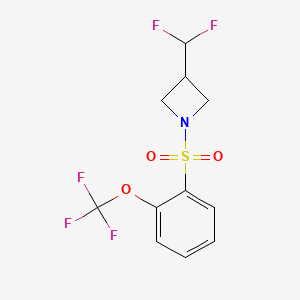
![2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N,N-diethylacetamide](/img/structure/B2427964.png)